molecular formula C16H14BrN3O5S2 B2601895 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 1021105-24-7

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2601895
CAS No.: 1021105-24-7
M. Wt: 472.33
InChI Key: SUHJTXJLHTVBHN-UHFFFAOYSA-N
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Description

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C16H14BrN3O5S2 and its molecular weight is 472.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Drug Candidate Evaluation

Synthesis of Heterocyclic Derivatives : A series of N-substituted derivatives, including compounds structurally related to the specified chemical, were synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds were analyzed through spectral analysis and screened for enzyme inhibition activity against acetyl cholinesterase (AChE) and evaluated for haemolytic activity (Rehman et al., 2018).

Molecular Structure and Analysis

Crystal Structure Studies : Novel compounds featuring the 1,3,4-oxadiazole moiety were synthesized, and their structures were confirmed by single-crystal X-ray diffraction studies. Density Functional Theory (DFT) calculations were carried out to understand the reactive sites of the molecules, providing insights into their electrophilic and nucleophilic nature (Kumara et al., 2017).

Anticancer and Enzyme Inhibition

Evaluation as Anticancer Agents : A specific focus on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids demonstrated potential as anticancer agents. These compounds were synthesized and evaluated through changes in absorbance of mixture and cell line before and after incubation to determine their anticancer potential (Rehman et al., 2018).

Biological Activity and Antioxidant Properties

Antibacterial and Antifungal Agents : Synthesized azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives were tested for antibacterial activity, showing effectiveness against various strains, indicating the potential of these compounds as antibacterial and antifungal agents (Tumosienė et al., 2012).

Corrosion Inhibition and Material Science

Corrosion Inhibition Properties : The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid were assessed, demonstrating significant protective effects against corrosion, suggesting applications in material science and engineering (Ammal et al., 2018).

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O5S2/c1-24-10-2-4-11(5-3-10)27(22,23)9-8-14(21)18-16-20-19-15(25-16)12-6-7-13(17)26-12/h2-7H,8-9H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHJTXJLHTVBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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